Cas no 677706-78-4 (methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate)
![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate structure](https://ja.kuujia.com/images/noimg.png)
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
-
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00919701-1g |
Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate |
677706-78-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI85988-1mg |
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate |
677706-78-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI85988-5mg |
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate |
677706-78-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI85988-10mg |
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate |
677706-78-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI85988-500mg |
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate |
677706-78-4 | >90% | 500mg |
$720.00 | 2024-04-19 |
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylateに関する追加情報
Methyl 4-Methyl-3-[(2E)-3-Phenylprop-2-enamido]Thiophene-2-Carboxylate: A Comprehensive Overview
The compound methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate (CAS No: 677706-78-4) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and structural versatility. The molecule's structure incorporates a thiophene ring, a methyl group, and an enamide substituent, making it a valuable subject for both academic research and industrial development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also contribute to the sustainability of chemical manufacturing by minimizing waste and energy consumption. The incorporation of the (2E)-3-phenylprop-2-enamido group into the thiophene framework introduces unique electronic characteristics, making this compound highly suitable for applications in optoelectronics and drug delivery systems.
One of the most promising areas of research involving methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a rapidly evolving treatment modality for various cancers, where photosensitizers are used to generate reactive oxygen species (ROS) upon light activation, leading to tumor cell death. Studies have demonstrated that this compound exhibits excellent photostability and high ROS generation efficiency under near-infrared light, making it a strong candidate for next-generation PDT agents.
In addition to its biomedical applications, this compound has shown remarkable performance in organic electronics. The thiophene backbone is known for its ability to facilitate charge transport, while the enamide substituent enhances the molecule's conjugation length and stability. These properties make methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has highlighted its potential as a hole transport layer material in OLEDs, where it exhibits superior charge mobility and device stability.
The synthesis of methyl 4-methyl-3-[(2E)-3 phenylprop 2 enamido]thiophene 2 carboxylate involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by functionalization with the enamide group. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of the final product. Moreover, green chemistry principles have been integrated into the synthesis workflow to reduce environmental impact, aligning with global sustainability goals.
Another area where this compound has garnered significant attention is its role as a building block in supramolecular chemistry. The ability of methyl 4 methyl 3 [(2E) 3 phenylprop 2 enamido]thiophene 2 carboxylate to form self-assembled structures through non-covalent interactions offers new possibilities in the design of nanomaterials and molecular sensors. Researchers have explored its use in constructing stimuli-responsive materials that can respond to external factors such as light, temperature, or pH changes, opening up avenues for smart drug delivery systems and environmental monitoring devices.
The pharmacokinetic properties of this compound have also been extensively investigated, revealing favorable absorption and distribution profiles in preclinical models. Its ability to cross biological membranes efficiently makes it an attractive candidate for drug delivery applications. Furthermore, preliminary toxicity studies indicate that methyl 4 methyl 3 [(2E) 3 phenylprop 2 enamido]thiophene 2 carboxylate exhibits low cytotoxicity at therapeutic concentrations, which is crucial for its safe use in biomedical applications.
In conclusion, methyl 4 methyl 3 [(2E) phenylprop enamido]thiophene carboxylate (CAS No: 677706784) is a versatile compound with multifaceted applications across various scientific disciplines. Its unique chemical structure, combined with cutting-edge synthetic methodologies and advanced characterization techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new functionalities and applications for this compound, its significance in the field of chemistry is expected to grow further.
677706-78-4 (methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate) 関連製品
- 2171952-24-0(7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran)
- 1353952-08-5(N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride)
- 2034349-47-6(2-(2-chloro-6-fluorophenyl)-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}acetamide)
- 1803688-11-0(5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine)
- 1251304-56-9({4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine)
- 2229433-24-1(2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline)
- 2228437-74-7(3-(5-methoxypyridin-3-yl)methylazetidin-3-ol)
- 640-87-9(17a-Hydroxy-11-deoxycorticosterone-21-acetate)
- 2228594-85-0(tert-butyl N-4-fluoro-3-(morpholin-3-yl)phenylcarbamate)
- 60471-27-4(2(3H)-Benzothiazolone, 3-ethyl-6-nitro-)




